5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
5,6-Dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by methyl groups at the 5- and 6-positions of the benzimidazole core and a 3-methylbenzyl substituent at the N1 position. Benzimidazoles are known for their versatility in medicinal chemistry, material science, and coordination chemistry due to their aromatic stability, hydrogen-bonding capacity, and metal-binding properties .
Properties
IUPAC Name |
5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBNPHXGFJXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Synthetic Routes and Alkylation Reactions
The compound is synthesized via N-alkylation of the benzimidazole core. A representative method involves:
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Step 1 : Condensation of o-phenylenediamine with an aldehyde precursor to form the benzimidazole backbone .
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Step 2 : Alkylation of the NH group at position 1 using 3-methylbenzyl bromide in dimethyl sulfoxide (DMSO) with sodium carbonate as a base .
Key Reaction Parameters :
| Reagent | Solvent | Temperature | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 3-methylbenzyl bromide | DMSO | 140°C | 65–84 | 3.0–5.3 |
Alkylation efficiency depends on the steric bulk of the benzyl group and reaction duration .
Electrophilic Aromatic Substitution (EAS)
The methyl groups at positions 5 and 6 activate the benzimidazole ring toward electrophilic substitution. Potential reactions include:
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Nitration : Directed to positions 4 or 7 due to methyl ortho/para-directing effects.
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Halogenation : Bromination or chlorination at activated positions under mild conditions (e.g., N-bromosuccinimide in acetic acid).
Substituent Effects :
| Position | Substituent | Reactivity (Relative to Parent Benzimidazole) |
|---|---|---|
| 5,6 | -CH3 | Increased electron density, enhanced EAS |
| 1 | -CH2C6H4CH3 | Steric hindrance may limit substitution |
Functionalization of the 3-Methylbenzyl Group
The 3-methylbenzyl substituent offers sites for further modification:
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Oxidation : Conversion of the benzylic methyl group to a carboxylic acid using KMnO4 or CrO3 under acidic conditions.
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Halogenation : Radical bromination of the methyl group to form -CH2Br.
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Aromatic Substitution : Nitration or sulfonation of the benzyl aromatic ring, guided by the methyl group’s meta-directing effect.
Example Reaction :
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of benzodiazoles, including 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole, exhibit significant antibacterial properties against various bacterial strains. Studies have shown that compounds in this class can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain benzodiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antifungal Properties
The compound has also been evaluated for its antifungal activity. In vitro studies have reported that benzodiazole derivatives show efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed through MIC values, revealing promising results that suggest potential therapeutic uses in treating fungal infections .
Antiviral Effects
Recent investigations into the antiviral properties of benzodiazole derivatives have highlighted their potential against viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). Compounds derived from this class have been shown to inhibit viral replication effectively, with some demonstrating IC50 values significantly lower than those of standard antiviral medications .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable as well. Various studies have indicated that this compound can reduce inflammation markers and exhibit analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .
Case Study 1: Antibacterial Efficacy
A study conducted by Luo et al. synthesized a series of benzimidazole derivatives and tested them against multiple bacterial strains. The findings revealed that specific derivatives exhibited potent antibacterial activity with MIC values as low as 2 μg/ml against S. aureus, suggesting that structural modifications could enhance antibacterial potency .
Case Study 2: Antiviral Activity Against HSV
In a study assessing the antiviral properties of benzimidazole compounds, researchers found that certain derivatives inhibited HSV-induced cytopathic effects with IC50 values significantly lower than those of existing antiviral agents. This highlights the potential for developing new antiviral therapies based on the benzodiazole scaffold .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity. For example, they can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism is particularly relevant in the context of anticancer and antiparasitic activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
Key Insights :
- Antimicrobial Activity : Silver(I) complexes with benzimidazole ligands exhibit potent antibacterial effects, suggesting that the target compound’s methyl and benzyl groups could be optimized for similar applications .
- Binding Interactions : Substituents like trifluoromethyl () or chloro-pyridinyl () influence docking poses and binding affinity to biological targets.
- Material Science: Halogen-bonding selectivity in analogs like DMPy3MBI highlights the role of substituent positioning in non-covalent interactions .
Biological Activity
5,6-Dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, which has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C15H16N2
- Molecular Weight : 240.31 g/mol
- CAS Number : 962387
Benzodiazoles have been studied for their interactions with various biological targets due to their structural properties. The benzodiazole scaffold allows for multiple modes of action, including:
- Inhibition of Enzymatic Activity : Benzodiazoles can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases .
- DNA Interaction : These compounds are known to intercalate with DNA, affecting replication and transcription processes .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of benzodiazoles exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,6-Dimethyl-1H-benzodiazole | MDA-MB-231 (breast cancer) | 17 ± 3 | Topoisomerase I inhibition |
| 5,6-Dimethyl derivative | K562 (leukemia) | 2.68 | Induces apoptosis |
These findings suggest that the compound may function as a topoisomerase inhibitor and promote cell death through apoptotic pathways .
Antimicrobial Activity
The benzodiazole class has also shown promising antimicrobial activity. In vitro studies have reported that certain derivatives exhibit activity against pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- Study on Anticancer Efficacy : A study conducted by Oksuzoglu et al. synthesized various benzimidazole derivatives and tested their effects on cancer cell lines. The results indicated that certain compounds exhibited potent inhibition of DNA topoisomerases with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : In a screening study for antimicrobial efficacy, compounds derived from benzodiazoles were tested against multi-drug resistant strains. The results showed that some derivatives had a minimum inhibitory concentration (MIC) below 10 µg/mL against Pseudomonas aeruginosa, indicating strong potential for further development in antimicrobial therapies .
Q & A
Q. What spectroscopic methods are critical for confirming the structure and purity of 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole?
To validate the structure and purity of the compound, researchers should employ a combination of:
- Infrared (IR) spectroscopy to identify functional groups (e.g., C–N stretches in the benzodiazole ring).
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm substituent positions and methyl group environments.
- Elemental analysis to verify experimental vs. calculated C, H, and N content.
- Melting point determination to assess purity.
For example, analogous benzimidazole derivatives synthesized under similar conditions showed distinct NMR shifts for methyl groups (δ ~2.3–2.5 ppm for aryl-methyl) and aromatic protons (δ ~6.8–7.5 ppm) .
Q. How can reaction conditions be optimized to favor benzodiazole ring formation over competing amide products?
Key factors include:
- Protonating agents (e.g., polyphosphoric acid) to stabilize intermediates and promote cyclization.
- High temperatures (e.g., reflux in toluene) to drive dehydration.
- Avoiding acyl chlorides (which favor amide formation) and using carboxylic acids with activating agents.
In studies of analogous compounds, reactions with m-toluic acid in polyphosphoric acid yielded 2-(3-methylphenyl)-1H-benzimidazole (II), while acyl chloride reactions produced amides .
Table 1: Comparison of Reaction Outcomes Based on Conditions
| Reactant | Catalyst/Solvent | Product Type | Yield (%) |
|---|---|---|---|
| m-Toluic acid | Polyphosphoric acid | Benzimidazole | 72–85 |
| m-Toluoyl chloride | DIPEA/DCM | Amide | 65–78 |
Q. What are the common synthetic routes for benzodiazole derivatives, and how do they apply to this compound?
Two primary methods are:
- Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., aldehydes or acids). For example, m-toluic acid reacts with o-phenylenediamine in polyphosphoric acid to form benzimidazoles .
- Microwave-assisted synthesis (e.g., for triazole-containing analogs) to reduce reaction time and improve yields .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Methodology:
- Target selection : Identify potential biological targets (e.g., enzymes or receptors) based on structural analogs. For instance, benzimidazole-triazole hybrids showed binding to α-glucosidase in docking studies .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking poses with crystallographic data (e.g., CCDC 1013218 for related structures) .
Key Insight : Substituents like the 3-methylphenyl group may enhance hydrophobic interactions in binding pockets, as seen in analogs with improved inhibitory activity .
Q. How can DFT calculations optimize the electronic properties of this compound for enhanced reactivity or bioactivity?
Steps include:
- Geometry optimization : Use Gaussian 09 or ORCA to model the compound’s ground-state structure.
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, methyl groups on benzodiazole derivatives reduce HOMO-LUMO gaps, enhancing electron transfer .
- Solvatochromic studies : Correlate solvent polarity with spectral shifts to design stable formulations .
Q. What strategies mitigate side reactions during the synthesis of substituted benzodiazoles?
Approaches include:
- Kinetic control : Use low temperatures (~0–5°C) during initial steps to suppress byproducts.
- Chromatographic monitoring : TLC or HPLC to track reaction progress.
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) to direct regioselectivity .
In one study, the absence of oxidizing agents prevented unwanted methyl group oxidation on the benzimidazole ring .
Q. How can green chemistry principles be applied to synthesize this compound?
Examples:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-containing analogs, reducing solvent waste .
- Microwave irradiation : Accelerates reactions (e.g., from 12 hours to 30 minutes) and improves atom economy .
Table 2: Green Synthesis Parameters for Analogous Compounds
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | H2SO4 | Toluene | 12 | 68 |
| Microwave-assisted | None | Ethanol | 0.5 | 82 |
Q. How can crystallographic data (e.g., CCDC) inform structural modifications for improved stability?
- X-ray diffraction : Resolve bond lengths and angles to identify steric clashes (e.g., methyl group positioning).
- Packing analysis : Assess intermolecular interactions (e.g., π-π stacking) to predict solubility and crystallinity .
For example, CCDC 1013218 revealed that methyl groups on benzimidazoles adopt planar conformations, minimizing steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
